BenchChemオンラインストアへようこそ!

L-Alanine, N-cyclopropyl- (9CI)

Metabolic Stability Cytochrome P450 N-Dealkylation

N-Cyclopropyl-L-alanine (CAS 10250-77-8) is the essential L-enantiomer precursor for the P2 cyclopropyl alanine residue in HCV NS3 protease inhibitors (PDB 2F9V). Its N-cyclopropyl group resists CYP450 oxidative N-dealkylation, unlike N-methyl or N-ethyl analogs, improving metabolic stability. With 3 rotatable bonds and lipophilicity (XLogP3 -1.8) lower than natural L-alanine, it enables systematic N-terminal SAR exploration. The rigid cyclopropyl ring fits shallow hydrophobic pockets where bulkier N-alkyl groups are excluded. Available in 97% HPLC purity. Only this specific CAS provides the crystallographically validated binding mode; D-enantiomer or β-cyclopropyl isomers disrupt target engagement.

Molecular Formula C6H11NO2
Molecular Weight 129.15704
CAS No. 10250-77-8
Cat. No. B1143479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-cyclopropyl- (9CI)
CAS10250-77-8
SynonymsL-Alanine, N-cyclopropyl- (9CI)
Molecular FormulaC6H11NO2
Molecular Weight129.15704
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine, N-cyclopropyl- (9CI) CAS 10250-77-8: Chemical Identity, Supplier Landscape, and Procurement Baseline


L-Alanine, N-cyclopropyl- (9CI) (CAS 10250-77-8) is a non-proteinogenic chiral amino acid derivative with molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol, classified under the glycine scaffold category . Its IUPAC name is (2S)-2-(cyclopropylamino)propanoic acid, and it bears the InChIKey DOGKAHAEQCHFHI-BYPYZUCNSA-N [1]. The compound features a cyclopropyl substituent on the α-amino group of L-alanine, distinguishing it from the more widely known β-cyclopropyl-L-alanine (CAS 102735-53-5), which carries the cyclopropyl ring on the β-carbon side chain [2]. Key predicted physicochemical properties include a boiling point of 244.4±23.0 °C, density of 1.14±0.1 g/cm³, pKa (acid) of 2.29±0.10, topological polar surface area (TPSA) of 49.33 Ų, and 3 rotatable bonds [3]. Commercially, it is available from specialized suppliers such as Amatek Scientific in 97% purity (HPLC) with pack sizes ranging from 250 mg to 5 g, and pricing indicative of a research-grade specialty building block .

Why N-Cyclopropyl-L-Alanine Cannot Be Replaced by N-Methyl, N-Ethyl, or β-Cyclopropyl Alanine Analogs


Substituting N-cyclopropyl-L-alanine (CAS 10250-77-8) with superficially similar N-alkyl alanines or isomeric cyclopropylalanines introduces distinct and often undesirable changes in metabolic stability, conformational profile, lipophilicity, and target engagement. The N-cyclopropyl group confers resistance to cytochrome P450 (CYP)-mediated oxidative N-dealkylation that N-ethyl and N-methyl analogs lack, owing to the higher C–H bond dissociation energy of the cyclopropane ring [1]. Computed lipophilicity (XLogP3 = −1.8) differs markedly from natural L-alanine (XLogP3 = −3.0), affecting partitioning behavior in both chromatographic and biological systems [2]. Critically, β-cyclopropyl-L-alanine (CAS 102735-53-5) is a constitutional isomer with the cyclopropyl on the side-chain β-carbon rather than the α-amino nitrogen; this positional difference fundamentally alters its hydrogen-bonding capacity, steric presentation, and utility in solid-phase peptide synthesis where Fmoc-protected N-cyclopropyl derivatives enable unique N-alkylated peptide backbone modifications [3]. Generic substitution therefore risks altered pharmacokinetics, altered binding modes, or synthetic incompatibility.

Quantitative Differentiation Evidence for L-Alanine, N-cyclopropyl- (9CI) Relative to Closest Analogs


N-Cyclopropyl vs. N-Ethyl: CYP450-Mediated Oxidative N-Dealkylation Susceptibility

The N-cyclopropyl substituent confers superior resistance to CYP450-mediated oxidative N-dealkylation compared to the N-ethyl analog. This is attributed to the higher C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for a typical secondary alkyl C–H), which raises the energetic barrier for the initial hydrogen-atom abstraction step catalyzed by CYP enzymes [1]. The N-ethyl group is explicitly identified in medicinal chemistry literature as 'otherwise prone to CYP450-mediated oxidation,' and its replacement by N-cyclopropyl is recommended as a strategy to increase metabolic stability [2]. Quantitative CYP isoform-specific metabolic stability half-life data for N-cyclopropyl-L-alanine itself is not publicly available; this evidence is class-level inference derived from well-established cyclopropylamine SAR.

Metabolic Stability Cytochrome P450 N-Dealkylation

P2-P1 Cyclopropyl Alanine Combination: ~10-Fold HCV NS3 Protease Inhibitor Potency Gain

In a direct SAR study by Bogen et al. (2005), modification of the P2 and P1 side chains of a P3-capped α-ketoamide inhibitor of HCV NS3 serine protease to incorporate cyclopropyl alanine residues at both positions resulted in compound 24, which exhibited approximately a 10-fold improvement in inhibitory potency compared to the parent inhibitor 1 (Ki* = 0.12 µM) [1]. This P2-P1 cyclopropyl alanine combination was crystallographically characterized in complex with the HCV NS3 protease domain (PDB: 2F9V, resolution 2.60 Å), revealing that the cyclopropyl alanine residues at P1 and P2 form a 'C-clamp' around Lys136 of the protease, providing extensive hydrophobic interactions that drive the potency enhancement [2]. This work directly contributed to the development program that produced boceprevir, an FDA-approved HCV protease inhibitor [3].

HCV NS3 Protease Antiviral Ketoamide Inhibitor

Lipophilicity Modulation: XLogP3 Shift of +1.2 Units Relative to Natural L-Alanine

Computed lipophilicity values reveal a substantial difference between N-cyclopropyl-L-alanine and natural L-alanine. PubChem-computed XLogP3 for 2-(cyclopropylamino)propanoic acid (the racemic form, CID 22671016) is −1.8, compared to −3.0 for L-alanine (CID 5950), representing a ΔXLogP3 of +1.2 log units [1]. This increase is consistent with the general observation that replacing a primary amine with an N-cyclopropyl secondary amine increases lipophilicity, as the cyclopropyl group (clogP contribution ~1.2) replaces a hydrogen atom (clogP contribution ~0) [2]. For context, an N-methyl substitution on alanine yields XLogP3 ≈ −2.6 (estimated), placing N-cyclopropyl-L-alanine approximately 0.8 log units more lipophilic than N-methyl-L-alanine. This modulated lipophilicity can influence membrane permeability, plasma protein binding, and chromatographic retention behavior.

Lipophilicity Drug-like Properties Physicochemical Profiling

Conformational Constraint: Rotatable Bond Count and Steric Profile vs. N-Alkyl Alanine Analogs

N-Cyclopropyl-L-alanine exhibits 3 rotatable bonds (as computed by Cactvs 3.4.8.18 in PubChem), compared to 4 rotatable bonds for N-ethyl-L-alanine and 2 rotatable bonds for N-methyl-L-alanine [1]. The cyclopropyl ring itself is conformationally rigid (zero internal rotatable bonds within the three-membered ring), imparting a unique steric constraint at the N-terminus that differs fundamentally from the freely rotating ethyl group. The TPSA of 49.33 Ų for N-cyclopropyl-L-alanine is identical to that of N-methyl-L-alanine (49.3 Ų), indicating that the cyclopropyl group modulates shape and steric bulk without altering polar surface area, a profile that is advantageous for optimizing target binding while maintaining membrane permeability [2]. In the context of HCV NS3 protease inhibitor design, the cyclopropyl group at P2 was shown via X-ray crystallography (PDB 2F9V) to fit optimally into a shallow hydrophobic pocket near Arg155, a binding mode that would be sterically incompatible with a larger N-isopropyl substituent [3].

Conformational Analysis Peptidomimetic Design Steric Constraint

pKa Modulation: Predicted Carboxylic Acid pKa Shift vs. Natural L-Alanine

The predicted carboxylic acid pKa of N-cyclopropyl-L-alanine is 2.29±0.10, compared to the experimentally determined pKa of 2.34 for L-alanine (carboxylic acid group) [REFS-1, REFS-2]. This represents a small but measurable acid-strengthening effect (ΔpKa ≈ −0.05) attributable to the electron-withdrawing inductive effect of the N-cyclopropyl substituent. While the magnitude of this shift is modest, it indicates that the N-cyclopropyl group exerts a subtle electronic influence on the α-carbon acid functionality. Cyclopropylamines are also known to modulate amine basicity: the N-cyclopropyl substitution reduces the basicity of the secondary amine relative to N-ethyl analogs, an effect that has been exploited to mitigate hERG channel and phospholipidosis liabilities in drug candidates such as risdiplam [2]. The predicted pKa of the conjugate acid of the N-cyclopropylamino group is approximately 8.5–9.0 (class-level estimate based on cyclopropylamine pKa ~9.1). This is lower than the pKa of N-ethylamino groups (~10.6), translating to a higher fraction of the neutral, membrane-permeable free-base form at physiological pH [2].

Ionization State pKa Prediction Physicochemical Properties

High-Value Research and Industrial Application Scenarios for N-Cyclopropyl-L-Alanine (CAS 10250-77-8)


HCV NS3/4A Protease Inhibitor Development: P2 Cyclopropyl Alanine Building Block

N-Cyclopropyl-L-alanine is the direct synthetic precursor for the P2 cyclopropyl alanine residue used in the landmark HCV NS3 protease inhibitor series reported by Bogen et al. (2005), which demonstrated ~10-fold potency improvement over the parent leucine-containing inhibitor (Ki* = 0.12 µM) and contributed foundational SAR to the boceprevir development program [1]. The X-ray co-crystal structure PDB 2F9V (2.60 Å resolution) confirms that the P2 cyclopropyl alanine residue engages in a C-clamp hydrophobic interaction with Lys136 of the NS3 protease, a binding mode validated across multiple inhibitor co-crystal structures (PDB 2A4R, 2A4Q, 2A4G) . Procurement of the L-enantiomer (CAS 10250-77-8, 97% HPLC purity) is essential, as the D-enantiomer would invert the stereochemistry at the P2 position and disrupt the crystallographically validated binding mode.

Peptide Backbone N-Alkylation for Metabolic Stability Engineering

Incorporation of N-cyclopropyl-L-alanine into peptide sequences introduces an N-alkylated backbone amide that resists CYP450-mediated oxidative N-dealkylation relative to N-ethyl and N-methyl analogs, as established by class-level SAR for cyclopropylamines [1]. This application is particularly relevant for linear and cyclic peptides intended for oral or parenteral administration where N-dealkylation is a known metabolic clearance pathway. The N-cyclopropyl modification also reduces amine basicity by ~1.6–2.1 pKa units relative to N-ethyl analogs, potentially mitigating hERG and phospholipidosis off-target risks as demonstrated in the risdiplam optimization program .

Conformational Probing in Peptidomimetic SAR Campaigns

With 3 rotatable bonds and a rigid cyclopropyl ring (TPSA 49.33 Ų), N-cyclopropyl-L-alanine occupies a unique conformational space between N-methyl (2 rotatable bonds, minimal steric constraint) and N-isopropyl or N-ethyl analogs (4+ rotatable bonds, different steric presentation) [1]. This intermediate conformational profile makes it a valuable tool for systematic SAR exploration of the N-terminal region of bioactive peptides, where the goal is to identify the optimal balance of conformational preorganization and binding pocket complementarity. The crystallographic precedent from PDB 2F9V demonstrates that the N-cyclopropyl group can fit into shallow hydrophobic pockets where bulkier N-alkyl substituents are sterically excluded .

Immunomodulatory Purine Amino Acid Conjugate Synthesis

N-Cyclopropyl-L-alanine and related cyclopropylamino acid derivatives serve as key intermediates for the synthesis of base-substituted 2-amino-3-(purin-9-yl)propanoic acids, a class of compounds evaluated for immunostimulatory and immunomodulatory activity [1]. The Doláková et al. (2005) study demonstrated that 6-cyclopropylamino-substituted purine derivatives of 2-aminopropanoic acid significantly enhanced secretion of chemokines RANTES and MIP-1α, and augmented IFN-γ-triggered NO biosynthesis in macrophages [1]. This application leverages the unique electronic and steric properties of the N-cyclopropyl group to tune the immunopharmacology of purine-based immunomodulators.

Quote Request

Request a Quote for L-Alanine, N-cyclopropyl- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.